molecular formula C21H18N2O3S B14169919 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione CAS No. 879767-92-7

2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B14169919
CAS No.: 879767-92-7
M. Wt: 378.4 g/mol
InChI Key: YJTHCRXFLDDWJN-UHFFFAOYSA-N
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Description

2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of thiochromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiochromeno and pyrimidine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with thiourea to form the thiochromeno-pyrimidine core structure. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-[(4-hydroxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione
  • 2-Ethyl-3-[(4-chlorophenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione
  • 2-Ethyl-3-[(4-nitrophenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

The uniqueness of 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

879767-92-7

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C21H18N2O3S/c1-3-17-22-20-18(19(24)15-6-4-5-7-16(15)27-20)21(25)23(17)12-13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3

InChI Key

YJTHCRXFLDDWJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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